2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde
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Overview
Description
2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with dimethyl groups and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the formation of the triazole ring followed by its attachment to the benzaldehyde core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a cyclization reaction involving amido-nitriles . The reaction conditions often include the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: This compound also features a triazole ring and is used in similar applications.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Another triazole-containing compound with different substituents.
Uniqueness
What sets 2,5-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2,5-dimethyl-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9-3-11(5-15-8-13-7-14-15)10(2)12(4-9)6-16/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
UPWPCFPKXFPMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)CN2C=NC=N2 |
Origin of Product |
United States |
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